3,4-二羟基-1H-吡咯-2,5-二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

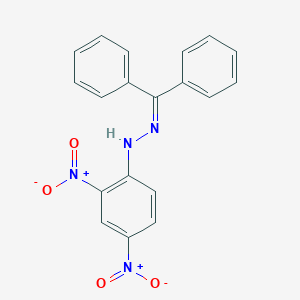

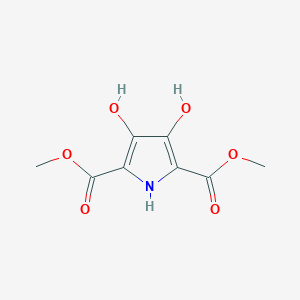

The compound of interest, dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, is a derivative of pyrrole, which is a five-membered heterocyclic compound. Pyrrole derivatives are significant in various chemical syntheses due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The papers provided discuss several related pyrrole derivatives and their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions or substitutions on pre-existing pyrrole frameworks. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate is characterized by spectroscopic methods and quantum chemical calculations, indicating an exothermic and spontaneous reaction at room temperature . Another example is the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate through a Hantzsch condensation reaction promoted by microwave irradiation . These methods highlight the versatility of pyrrole chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy, complemented by quantum chemical calculations . The vibrational analysis and topological parameters from bond critical points (BCP) calculated by Bader's 'Atoms in molecules' (AIM) theory provide insights into the strength and nature of intra- and intermolecular interactions, such as hydrogen bonding, which is crucial for dimer formation .

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions, including Michael addition and condensation reactions. For example, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield complex heterocyclic structures . The reactivity of these compounds is often predicted using local electronic descriptors and molecular electrostatic potential surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The binding energies of dimers, calculated using DFT and AIM, suggest strong intermolecular interactions . The local reactivity descriptors, such as Fukui functions and electrophilicity indices, are used to determine the reactive sites within the molecules .

科学研究应用

连续流动合成

Drop 等人(2017 年)的一项研究重点介绍了使用连续流动闭环易位反应作为合成 2,5-二氢-1H-吡咯-3-羧酸酯(高价值吡咯的关键构建模块)的环境友好途径。该研究证明了碳酸二甲酯在连续流动条件下作为绿色溶剂的效率,实现了高产率和可扩展性 (Drop 等人,2017 年)。

分子结构和光谱分析

Singh 等人(2013 年)专注于 4-[(2,4-二硝基苯基)-腙甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯的合成、分子结构和光谱分析。他们的研究通过量子化学计算和振动分析提供了对该化合物性质的见解,表明在材料科学中的潜在应用 (Singh 等人,2013 年)。

亲核加成反应

Silaichev 等人(2012 年)的研究探索了非环烯胺酮与 1-芳基-4,5-二氧代-4,5-二氢-1H-吡咯-2,3-二羧酸二甲酯的 [3 + 3]-亲核加成,导致合成复杂的吡咯衍生物。这种方法代表了一种获得具有进一步化学探索潜力的桥连杂环体系的新途径 (Silaichev 等人,2012 年)。

实验和计算研究

Singh 等人(2014 年)对 4-[3-(4-二甲氨基苯基)-丙烯酰基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯进行了实验和计算研究,为该领域的另一项重大贡献。他们的工作包括振动分析和 DFT 研究,表明该材料适用于形成新的杂环化合物,并可能用于非线性光学应用 (Singh 等人,2014 年)。

抗菌性能

一项专注于合成新型 (E)-甲基 2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸酯衍生物的研究评估了它们的体外抗菌活性。研究结果表明,这些化合物表现出显着的抗菌和抗真菌性能,表明它们作为新型抗菌剂的潜力 (Hublikar 等人,2019 年)。

安全和危害

属性

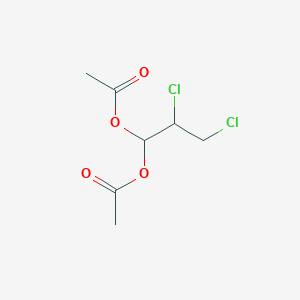

IUPAC Name |

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBGHYMHYWRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369463 |

Source

|

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1632-19-5 |

Source

|

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural characteristics of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate?

A1: Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate exhibits a nearly planar molecular structure []. This planarity arises from the arrangement of atoms within the molecule, with minimal deviations from a flat plane. The carbonyl oxygen atoms and the pyrrole nitrogen atom adopt a synperiplanar conformation, meaning they are on the same side of the molecule. []. This specific conformation, along with the observed hydrogen bonding patterns, influences how the molecules pack together in the solid state.

Q2: How is dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate synthesized and utilized in materials science?

A2: While the provided research doesn't detail the specific synthesis of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate, it highlights its role as a precursor for synthesizing novel thiophene and pyrrole monomers []. These monomers, in turn, are valuable for producing polymers with unique electrochemical and optical properties []. These polymers find applications in various advanced technologies, including electrochromic devices, organic light-emitting diodes (OLEDs), and sensors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)